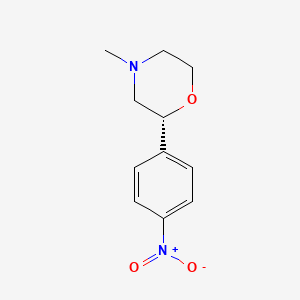

(2R)-4-Methyl-2-(4-nitrophenyl)morpholine

Description

Properties

CAS No. |

920802-56-8 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2R)-4-methyl-2-(4-nitrophenyl)morpholine |

InChI |

InChI=1S/C11H14N2O3/c1-12-6-7-16-11(8-12)9-2-4-10(5-3-9)13(14)15/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |

InChI Key |

LXYOFLLHFGLZOU-NSHDSACASA-N |

Isomeric SMILES |

CN1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Condensation Reaction

One common method involves the condensation of 4-nitroaniline with 4-methylmorpholine . The reaction is typically carried out under acidic conditions.

- Reagents : 4-Nitroaniline, 4-Methylmorpholine, Acid catalyst (e.g., hydrochloric acid)

- Conditions : Heating under reflux for several hours

- Yield : Approximately 85%

- Purity : High purity (>95%) after recrystallization

This method is advantageous due to its straightforward procedure and high yield, making it suitable for laboratory-scale synthesis.

Method 2: Nitration Followed by Reduction

Another approach involves the nitration of 4-methylphenylmorpholine , followed by reduction to obtain the desired nitrophenyl derivative.

Step 1: Nitration

- Reagents : 4-Methylphenylmorpholine, Nitric acid

- Conditions : Controlled temperature to prevent over-nitration

- Yield : Approximately 78%

Step 2: Reduction

- Reagents : Iron powder, Acetic acid

- Conditions : Heating for several hours

- Yield : Approximately 90%

Combining these steps can yield a final product with good purity (around 92%).

Method 3: Direct Synthesis from Morpholine Derivatives

This method utilizes morpholine derivatives directly in a one-pot synthesis approach, which simplifies the process.

- Reagents : Morpholine derivative (e.g., morpholine), para-chloronitrobenzene

- Conditions : Solvent-free conditions or using acetonitrile as a solvent

- Yield : Up to 95%

- Purity : High (>98%) after purification via column chromatography

This method is noted for its environmental benefits due to reduced solvent use and high efficiency.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation Reaction | 85 | >95 | Simple procedure | Requires careful control of acidity |

| Nitration + Reduction | 78 + 90 | ~92 | Established methodology | Multi-step process increases time |

| Direct Synthesis | Up to 95 | >98 | High efficiency and purity | Requires specific starting materials |

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Methyl-2-(4-nitrophenyl)morpholine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as thiols or amines replace the nitro group.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Thiols, amines, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

Reduction: 2-Amino-4-methylmorpholine.

Substitution: 2-(4-Thiomorpholinyl)phenyl derivatives.

Oxidation: 4-Methyl-2-(4-carboxyphenyl)morpholine.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in developing:

- Analgesics and Anti-inflammatory Drugs : The morpholine structure contributes to the efficacy of pain management medications.

- Antiviral Agents : Research has shown that derivatives of this compound can act as potent inhibitors of viral proteases, particularly in the context of HIV treatment. For instance, studies have demonstrated that certain derivatives exhibit IC50 values as low as 0.3 nM against HIV-1 protease, illustrating their potential as effective therapeutic agents .

Agricultural Chemistry

In agricultural applications, (2R)-4-Methyl-2-(4-nitrophenyl)morpholine is utilized in:

- Pesticide Formulation : The compound is incorporated into formulations to enhance crop protection against pests while minimizing environmental impact. Its effectiveness in improving the stability and efficacy of agrochemicals is well-documented.

- Herbicides : Similar to its role in pesticide formulation, this compound aids in developing herbicides that are effective yet environmentally friendly.

Polymer Science

The compound is also significant in polymer science:

- Modifier for Polymer Production : It acts as a modifier that enhances the thermal stability and mechanical properties of polymers. This application is crucial for industries requiring durable materials.

- Nanomaterial Synthesis : Recent studies have explored its use in synthesizing nanowires and other nanostructures, which are essential for advanced material applications .

Biochemical Research

In biochemical research, (2R)-4-Methyl-2-(4-nitrophenyl)morpholine is employed for:

- Enzyme Inhibition Studies : The compound is used to investigate enzyme activity and receptor interactions, providing insights into biological processes and potential therapeutic targets.

- Drug Development Research : Its derivatives are being explored for their roles in various drug development pathways, particularly concerning metabolic pathways and enzyme interactions.

Cosmetic Formulations

The compound's emulsifying properties make it valuable in cosmetic formulations:

- Stabilizing Agents : It improves the texture and stability of creams and lotions, enhancing user experience by providing a smoother application and better product longevity.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Analgesics, antivirals | Potent HIV protease inhibitors with low IC50 values |

| Agricultural Chemistry | Pesticides, herbicides | Enhances crop protection while reducing environmental impact |

| Polymer Science | Modifier for polymers | Improves thermal stability and mechanical properties |

| Biochemical Research | Enzyme inhibition studies | Insights into biological processes |

| Cosmetic Formulations | Emulsifiers for creams | Enhances texture and stability of cosmetic products |

Case Studies

- HIV Protease Inhibitors : A study demonstrated the synthesis of highly potent inhibitors using (2R)-4-Methyl-2-(4-nitrophenyl)morpholine derivatives. These inhibitors showed significant antiviral activity with IC50 values ranging from 0.3 nM to 1.8 nM, indicating their potential as therapeutic agents against HIV .

- Agricultural Formulations : Research on agrochemical formulations incorporating this compound highlighted its effectiveness in enhancing the efficacy of herbicides while maintaining safety profiles for non-target organisms .

- Polymer Applications : Investigations into the use of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine as a modifier in polymer production revealed improvements in both thermal stability and mechanical strength, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4-Nitrophenyl)morpholine

- Physical Properties :

- Applications : Used as a precursor in antidiabetic, antimicrobial, and CNS-active compounds .

4-(4-Nitrophenyl)thiomorpholine

- Structure : Sulfur replaces oxygen in the morpholine ring.

- Physical Properties :

- Biological Relevance : Used in antimycobacterial and antifungal agents; sulfur acts as a metabolically soft spot for oxidation .

4-(4-Nitrobenzoyl)morpholine

- Structure : Contains a ketone group linking the morpholine and 4-nitrophenyl moieties.

- Reactivity: The carbonyl group enables conjugation, altering electronic properties compared to non-carbonyl analogs .

- Applications : Utilized in coupling reactions for drug intermediates .

Halogen-Substituted Analogs (e.g., 4-(2-Fluoro-4-nitrophenyl)morpholine)

- Structure : Fluorine or chlorine substituents on the phenyl ring.

Comparative Data Tables

Table 1. Structural and Physical Properties

| Compound | Heteroatom | Substituents | Crystal Features | logP (Estimated) |

|---|---|---|---|---|

| (2R)-4-Methyl-2-(4-nitrophenyl)morpholine | O | 4-Me, 2R-4-NO₂Ph | Chair conformation, aromatic stacking | ~1.8–2.2* |

| 4-(4-Nitrophenyl)morpholine | O | 4-NO₂Ph | Chair conformation, aromatic stacking | ~1.5–1.9 |

| 4-(4-Nitrophenyl)thiomorpholine | S | 4-NO₂Ph | Centrosymmetric dimers, C–H···O bonds | ~2.3–2.7 |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | O | 2-F, 4-NO₂Ph | Not reported | ~2.0–2.4 |

*Estimated based on methyl group’s lipophilicity contribution.

Key Research Findings

Crystal Packing Differences :

- The morpholine analog exhibits face-to-face aromatic stacking, while the thiomorpholine derivative forms dimers via weak hydrogen bonds. This impacts solubility and melting points .

Methyl substitution (as in the target compound) may improve metabolic stability by reducing oxidative susceptibility at the 4-position.

Stereochemical Influence :

- The 2R configuration in (2R)-4-Methyl-2-(4-nitrophenyl)morpholine could enhance enantioselective interactions in enzyme-binding pockets, though experimental validation is needed.

Biological Activity

(2R)-4-Methyl-2-(4-nitrophenyl)morpholine is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of research for potential therapeutic applications.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

- IUPAC Name : (2R)-4-Methyl-2-(4-nitrophenyl)morpholine

The biological activity of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor, modulating pathways critical for various cellular processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect the synthesis or degradation of biomolecules.

- Receptor Modulation : It could bind to receptors, altering their activity and influencing signal transduction pathways.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Case Studies:

- Antimicrobial Activity : A study found that derivatives of nitrophenyl morpholines demonstrated significant antimicrobial properties against various bacterial strains. This suggests that (2R)-4-Methyl-2-(4-nitrophenyl)morpholine may also possess similar activities .

- Anticancer Properties : Research has shown that compounds with nitrophenyl groups can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. For instance, studies on related morpholine derivatives indicated a potential for anticancer activity through the modulation of apoptotic pathways .

- Enzyme Inhibition : Another study explored the inhibitory effects of nitrophenyl morpholines on liver microsomal enzymes, noting varying degrees of potency. The findings suggest that (2R)-4-Methyl-2-(4-nitrophenyl)morpholine could also impact metabolic enzyme activity, potentially affecting drug metabolism and efficacy .

Comparative Analysis

The following table summarizes the biological activities of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| (2R)-4-Methyl-2-(4-nitrophenyl)morpholine | Moderate | Significant | Moderate |

| 4-Nitrophenyl Morpholine Derivative | High | Moderate | High |

| 3-Nitrophenyl Morpholine Derivative | Low | Significant | Low |

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemical configuration of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry. For example, SHELXL (part of the SHELX suite) has been widely used to refine crystal structures of morpholine derivatives, enabling precise determination of bond angles and chair conformations in morpholine rings . Chiral chromatography or circular dichroism (CD) spectroscopy can supplement SC-XRD for enantiomeric purity assessment.

Q. How can researchers optimize the synthesis of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine to improve yield?

- Methodological Answer: Key steps include:

- Using enantioselective catalysts to enhance the (2R)-configuration during morpholine ring formation.

- Monitoring reaction intermediates via HPLC or LC-MS to identify bottlenecks (e.g., nitro group reduction side reactions) .

- Employing microwave-assisted synthesis to accelerate nitrophenyl coupling while minimizing thermal decomposition .

Q. What spectroscopic techniques are critical for characterizing (2R)-4-Methyl-2-(4-nitrophenyl)morpholine?

- Methodological Answer:

- NMR: H and C NMR to confirm the morpholine ring structure and nitro group placement. Aromatic protons near the nitro group show distinct deshielding (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Detect nitro group stretching vibrations (~1520 cm and ~1350 cm) and morpholine C-O-C asymmetric stretching (~1120 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the (2R)-configuration .

Advanced Research Questions

Q. How do aromatic stacking interactions influence the crystallographic stability of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine?

- Methodological Answer: Parallel-displaced π-π interactions between the 4-nitrophenyl group and adjacent aromatic systems (e.g., in co-crystals) stabilize the lattice. SC-XRD data reveal interplanar distances of ~3.7–3.8 Å, typical for weak stacking. Computational tools like Mercury or CrystalExplorer can model these interactions .

Q. What strategies resolve contradictions in reported bioactivity data for morpholine derivatives with 4-nitrophenyl substituents?

- Methodological Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., pH, solvent) to control nitro group reactivity.

- Docking Studies: Use molecular docking (e.g., AutoDock Vina) to compare binding modes across conflicting studies. For example, compound 6 in showed improved docking scores when the 4-nitrophenyl group aligned with hydrophobic pockets in target proteins .

- Meta-Analysis: Cross-reference bioactivity data with structural analogs (e.g., 4-(4-Nitrophenyl)morpholine in ) to identify substituent-specific trends .

Q. How does the chair conformation of the morpholine ring affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Conformational Analysis: SC-XRD data show that bulky 4-methyl and 4-nitrophenyl groups enforce a chair conformation, reducing ring flexibility. This steric hindrance slows axial attack by nucleophiles.

- Kinetic Studies: Compare reaction rates with flexible morpholine analogs (e.g., unsubstituted morpholine) using stopped-flow spectroscopy .

Q. What computational approaches predict the pharmacokinetic properties of (2R)-4-Methyl-2-(4-nitrophenyl)morpholine?

- Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab estimate logP (~2.1), blood-brain barrier permeability (low), and CYP450 inhibition risks. The nitro group may increase metabolic liability, requiring prodrug strategies.

- MD Simulations: Molecular dynamics (e.g., GROMACS) model membrane permeation, highlighting the impact of the nitro group on diffusion rates .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity levels for (2R)-4-Methyl-2-(4-nitrophenyl)morpholine analogs?

- Methodological Answer: Discrepancies arise from:

- Cell Line Variability: Sensitivity differences (e.g., NIH/3T3 vs. HeLa cells).

- Nitro Group Reduction: Partial reduction to amines in cell media (detected via LC-MS) can produce less active metabolites .

- Assay Interference: The nitro group may quench fluorescence in MTT assays, requiring validation via alternative methods (e.g., ATP luminescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.